DM4-Spdp

Description

Properties

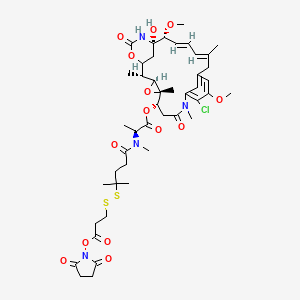

Molecular Formula |

C45H61ClN4O14S2 |

|---|---|

Molecular Weight |

981.6 g/mol |

IUPAC Name |

[(2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[[4-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]-4-methylpentanoyl]-methylamino]propanoate |

InChI |

InChI=1S/C45H61ClN4O14S2/c1-25-12-11-13-32(60-10)45(58)24-31(61-42(57)47-45)26(2)40-44(6,63-40)33(23-37(54)49(8)29-21-28(20-25)22-30(59-9)39(29)46)62-41(56)27(3)48(7)34(51)16-18-43(4,5)66-65-19-17-38(55)64-50-35(52)14-15-36(50)53/h11-13,21-22,26-27,31-33,40,58H,14-20,23-24H2,1-10H3,(H,47,57)/b13-11+,25-12+/t26-,27+,31?,32-,33+,40+,44+,45+/m1/s1 |

InChI Key |

VCCMUJGGUQZUOZ-GHENYYCRSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2[C@@](O2)([C@H](CC(=O)N(C3=C(C(=CC(=C3)C/C(=C/C=C/[C@H]([C@]4(CC1OC(=O)N4)O)OC)/C)OC)Cl)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCC(=O)ON5C(=O)CCC5=O)C |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Dm4 Spdp Components

Synthesis of the DM4 (Maytansinoid) Payload

DM4 is a thiol-containing maytansinoid and a structural analogue of the naturally occurring compound maytansine (B1676224). chemicalbook.com Maytansine is a potent antimitotic agent that binds to tubulin, inhibiting its polymerization and disrupting microtubule assembly, leading to cell cycle arrest and apoptosis. chemicalbook.comnih.gov The synthesis of DM4 involves modifications to the maytansine structure to incorporate a thiol group suitable for conjugation.

Precursor Synthesis and Stereoselective Pathways

Maytansine itself is a complex 19-membered ansa macrolide attached to a chlorinated benzene (B151609) ring, originally isolated from the shrub Maytenus ovatus. chemicalbook.comacademie-sciences.fr Due to its complex structure and potent cytotoxicity, the total synthesis of maytansinoids has been a significant challenge in organic chemistry, with several research groups reporting different synthetic approaches since the 1980s. academie-sciences.frresearchgate.net

Stereoselective pathways are crucial in the synthesis of maytansinoids to ensure the correct absolute and relative stereochemistry of the many chiral centers present in the molecule. Approaches to the synthesis of the maytansinoid core and related intermediates have involved various strategies, including stereocontrolled total synthesis starting from precursors like D-mannose. researchgate.netacs.org Coupling of the aromatic moiety with the ansa chain and formation of seco-maytansinoids are key steps in constructing the maytansinoid skeleton. academie-sciences.fr

Derivatization Strategies for Thiol Incorporation

To enable conjugation via a disulfide bond, maytansinoids like DM4 are designed to contain a reactive thiol group. DM4 is a thiol-containing maytansine derivative synthesized specifically to link maytansinoids to antibodies via disulfide bonds. chemicalbook.com This is achieved by modifying the maytansine structure, typically at the C3 position, to introduce a thiol-terminated side chain. rsc.org

One method described for the preparation of thiol-containing maytansinoids like DM4 involves the esterification of maytansinol (B1676226) (a precursor to maytansine) with a disulfide-containing carboxylic acid derivative, followed by reduction of the disulfide bond to yield the free thiol. rsc.org For DM4, this involves reaction with N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine, followed by reduction of the methyldithio group to a mercapto (thiol) group. chemicalbook.comrsc.org The introduction of alkyl substitutions (like the gem-dimethyl group in DM4) around the sulfur atom can influence the stability and reduction rate of the disulfide bond formed during conjugation. mdpi.comgoogle.com

Synthesis of the SPDP (Linker) Moiety

SPDP, or N-Succinimidyl 3-(2-pyridyldithio)propionate, is a heterobifunctional crosslinker containing two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a pyridyldithiol group. abcam.comvwr.comnih.gov This design allows it to react sequentially with different functional groups on molecules intended for conjugation.

Design and Synthesis of Pyridyldithiol Derivatives

The pyridyldithiol moiety in SPDP serves as a reactive disulfide group that can undergo thiol-disulfide exchange reactions. The synthesis of pyridyldithiol derivatives typically involves the formation of a disulfide bond between a sulfhydryl-containing compound and a 2-thiopyridine derivative. For SPDP, this involves a propionic acid derivative.

Formation of N-Hydroxysuccinimide Ester Functionality

The NHS ester functionality is a common activated ester used in bioconjugation chemistry due to its reactivity towards primary amines. korambiotech.comthermofisher.com The formation of the NHS ester in SPDP involves the reaction of 3-(2-pyridyldithio)propionic acid with N-hydroxysuccinimide, typically in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or similar reagents. chemicalbook.comresearchgate.netresearchgate.net This reaction activates the carboxyl group of the propionic acid derivative, making it susceptible to nucleophilic attack by primary amines, forming a stable amide bond and releasing N-hydroxysuccinimide. korambiotech.comthermofisher.com

A convenient method for preparing the NHS ester of 3-(2-pyridyldithio)propionic acid has been described using diethyl azodicarboxylate. researchgate.net

Conjugation Chemistry of DM4 to SPDP

The conjugation of DM4 to SPDP typically involves a two-step process when SPDP is used to functionalize a molecule like an antibody before reaction with the thiol-containing payload. SPDP is a heterobifunctional linker designed to couple amine-containing molecules to sulfhydryl-containing molecules. abcam.comvwr.comkorambiotech.com

In the context of forming a DM4-SPDP conjugate for an ADC, the SPDP linker is often first reacted with the antibody (or other cell-binding agent) through its NHS ester group, which targets primary amines, typically lysine (B10760008) residues on the antibody. vwr.comnih.govkorambiotech.com This reaction forms a stable amide bond between the antibody and the SPDP linker, introducing a pyridyldithiol group onto the antibody. vwr.comkorambiotech.com

Subsequently, the modified antibody, now bearing reactive pyridyldithiol groups, is reacted with the thiol-containing DM4 payload. chemicalbook.comkorambiotech.com This step involves a thiol-disulfide exchange reaction between the free thiol of DM4 and the pyridyldithiol group on the linker attached to the antibody. This reaction results in the formation of a disulfide bond linking DM4 to the antibody via the SPDP-derived linker, releasing pyridine-2-thione as a byproduct, which can be monitored spectrophotometrically at 343 nm. glpbio.comvwr.com The resulting conjugate is the antibody-SPDP-DM4 construct.

The conjugation efficiency and the resulting drug-to-antibody ratio (DAR) are critical parameters in the synthesis of ADCs. Analytical methods like LC-MS are used to characterize the distribution of drug molecules per antibody. tandfonline.com

Thiol-Pyridyldithiol Exchange Reaction Mechanisms

The thiol-pyridyldithiol exchange reaction is a fundamental mechanism utilized by linkers such as SPDP to form cleavable disulfide bonds with sulfhydryl groups, typically found in cysteine residues of proteins. tcichemicals.comwikipedia.orgymilab.comymilab.comtcichemicals.com This reaction proceeds via a disulfide exchange mechanism.

The mechanism involves the nucleophilic attack of a free thiol group (-SH) on the activated disulfide bond of the pyridyldithiol moiety of the linker. This attack results in the formation of a new disulfide bond between the molecule containing the thiol group (e.g., a cysteine residue on an antibody) and the linker. Simultaneously, a molecule of pyridine-2-thione is released as a leaving group.

The release of pyridine-2-thione is a characteristic feature of this reaction and can be monitored spectrophotometrically by measuring the absorbance at 343 nm. This allows for real-time tracking of the reaction progress and determination of the extent of modification. The disulfide bond formed is cleavable under reducing conditions, such as in the presence of dithiothreitol (B142953) (DTT) or intracellular glutathione (B108866), which is advantageous for releasing the cytotoxic payload within target cells.

Optimization of Reaction Conditions for Conjugate Yield and Purity

Optimizing the reaction conditions is crucial to achieve high conjugate yield and purity, minimizing unwanted side reactions and aggregation. For conjugation reactions involving pyridyldithiol linkers like SPDP and maleimide (B117702) linkers (present in linkers like SMCC), several factors influence the reaction outcome.

pH: The pH of the reaction buffer significantly impacts the reactivity and selectivity of both pyridyldithiol and maleimide groups. For pyridyldithiol reactions, optimal reactivity with sulfhydryls is typically observed between pH 7 and 8, although the reaction can occur over a broader range, with slower rates in acidic conditions. For maleimide reactions, maintaining the pH between 6.5 and 7.5 is critical for high selectivity towards thiols over amines. At higher pH values (above 7.5 or 8.5), the rate of maleimide hydrolysis increases, leading to a non-reactive maleamic acid and reduced conjugation efficiency. Higher pH also favors reaction with primary amines.

Reactant Ratios: The molar ratio of the linker to the biomolecule (e.g., antibody) is a key parameter to optimize the drug-to-antibody ratio (DAR) and minimize unwanted side products like aggregates or unconjugated species. Using an appropriate excess of the linker can drive the reaction towards completion on the available reactive sites. However, a large excess of linker might lead to multiple linker attachments or increased hydrolysis. Optimization often involves empirical studies to determine the optimal ratio for a specific conjugation system.

Reaction Time and Temperature: Reaction time and temperature also play a role in conjugation efficiency and product purity. While maleimide reactions with thiols are generally fast, extended reaction times, especially at higher pH or temperature, can increase the risk of maleimide hydrolysis or other side reactions. Reaction conditions need to be carefully controlled to ensure sufficient time for conjugation while minimizing degradation or off-target modifications.

Solvent: The choice of solvent is also important. SPDP is insoluble in water, and organic solvents like DMSO or DMF are often used to dissolve the linker before adding it to the aqueous reaction mixture. The concentration of organic solvent in the final reaction mixture should be minimized to maintain the activity and stability of biomolecules.

Purification: Purification steps are essential to isolate the desired conjugate from excess linker, unreacted biomolecule, and reaction byproducts. Techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) and reversed-phase solid-phase extraction (RP-SPE) are utilized for monitoring reactions and purifying conjugates. Size exclusion chromatography is also commonly employed for the purification of protein conjugates.

Optimizing these parameters allows for controlled conjugation, leading to conjugates with desired drug loading (DAR) and high purity, which are critical for their intended applications.

Summary of Optimization Considerations:

| Parameter | Effect on Conjugation | Optimization Approach |

| pH | Affects reactivity and selectivity (thiol vs. amine, hydrolysis). | Maintain optimal range (pH 7-8 for pyridyldithiol, pH 6.5-7.5 for maleimide). |

| Reactant Ratio | Influences drug-to-antibody ratio (DAR), aggregation, and unconjugated species. | Empirical determination of optimal linker:biomolecule ratio. |

| Reaction Time | Ensures sufficient conjugation; can lead to hydrolysis or side reactions if too long. | Optimize based on reaction kinetics and linker stability. |

| Temperature | Affects reaction rate; higher temperatures can increase hydrolysis/degradation. | Control temperature to balance reaction speed and stability. |

| Solvent | Required for linker solubility; can affect biomolecule stability. | Use minimal organic solvent; consider water-soluble linkers if available. |

| Purification Method | Removes impurities and isolates conjugate. | Utilize techniques like RP-HPLC, RP-SPE, or size exclusion chromatography. |

Bioconjugation Strategies Utilizing Dm4 Spdp for Antibody Drug Conjugates Adcs

Site-Specific Conjugation Approaches with DM4-SPDP

Traditional methods of conjugating payloads to antibodies often result in heterogeneous mixtures with varying numbers of drug molecules attached at different sites. Site-specific conjugation aims to create more homogeneous ADCs with better-defined properties glpbio.commedchemexpress.comrsc.org. This compound can be utilized in both conventional and more advanced site-specific conjugation strategies.

Linkage to Antibody Lysine (B10760008) Residues via NHS-Ester

One common method for conjugating this compound to antibodies utilizes the NHS ester functionality of the SPDP linker. Antibodies contain numerous lysine residues with primary amine groups that can react with NHS esters, forming stable amide bonds axispharm.commedchemexpress.comrsc.org. This approach is relatively straightforward and widely used. However, since lysine residues are distributed throughout the antibody, this method typically leads to a heterogeneous population of ADCs with the drug conjugated at multiple sites and with varying drug-to-antibody ratios (DARs) rsc.orgnih.govnih.gov.

Engineering Cysteine Residues for Directed Conjugation

To achieve greater control over the conjugation site and improve ADC homogeneity, antibodies can be engineered to introduce specific cysteine residues at predetermined locations glpbio.commedchemexpress.com. These engineered cysteines provide free sulfhydryl groups that can selectively react with the pyridyldithiol group of the this compound linker, forming a disulfide bond targetmol.commedchemexpress.comglpbio.commedchemexpress.com. This directed conjugation approach allows for better control over the number and location of conjugated drug molecules, leading to more homogeneous ADCs compared to lysine conjugation glpbio.com.

Advanced Bioconjugation Techniques for Homogeneous ADCs

Beyond traditional lysine conjugation and engineered cysteine methods, advanced bioconjugation techniques are being explored to create highly homogeneous ADCs with precise control over drug placement. While the provided information specifically links this compound to NHS ester and pyridyldithiol chemistries targetmol.commedchemexpress.comglpbio.commedchemexpress.com, the broader field of advanced bioconjugation includes methods like enzymatic conjugation or the use of unnatural amino acids glpbio.commedchemexpress.comrsc.org. These techniques offer the potential for even greater site specificity and control over DAR, contributing to the development of next-generation ADCs with optimized properties. For instance, some approaches aim to limit the attachment to specific sites, such as the heavy chains of the antibody, to ensure the drug label does not interfere with antibody binding alphathera.com.

Impact of Conjugation Parameters on Antibody-Drug Conjugate Properties

The method and parameters used for conjugating this compound to an antibody significantly influence the resulting ADC's physical, chemical, and biological properties, including drug-to-antibody ratio, heterogeneity, and stability.

Drug-to-Antibody Ratio (DAR) Control and Heterogeneity

The Drug-to-Antibody Ratio (DAR), representing the average number of drug molecules conjugated per antibody, is a critical parameter affecting ADC efficacy, pharmacokinetics, and toxicity medchemexpress.comnih.govnih.gov. Conjugation via lysine residues typically results in a distribution of DAR values (e.g., from 0 to 8), leading to a heterogeneous ADC product nih.govnih.gov. While a higher DAR can sometimes correlate with increased potency, it may also lead to poor pharmacokinetics and increased toxicity medchemexpress.com. Site-specific conjugation methods utilizing engineered cysteines or advanced techniques allow for better control over DAR, often resulting in more homogeneous ADCs with a defined number of drug molecules attached at specific sites glpbio.comalphathera.com. This control over DAR and heterogeneity is crucial for optimizing the therapeutic window of ADCs medchemexpress.com.

Influence of Linker Steric Hindrance on Conjugate Stability

The stability of the linker connecting the DM4 payload to the antibody is paramount for ensuring that the cytotoxic drug is released primarily at the target site and not prematurely in circulation researchgate.net. The SPDP linker contains a disulfide bond that is susceptible to reduction in the intracellular environment, particularly within tumor cells where glutathione (B108866) levels are higher medchemexpress.comaxispharm.com. The stability of this disulfide bond can be influenced by steric hindrance around it rsc.org. Studies have shown that incorporating additional steric hindrance near the disulfide bond in linkers like SPDB-DM4 can improve in vivo stability compared to less hindered disulfide linkers rsc.orgnih.gov. This enhanced stability in circulation helps minimize off-target toxicity and improves the delivery of the payload to the tumor rsc.org. However, increasing steric bulk can also potentially affect the rate of drug release within the tumor cell rsc.org. The balance between stability in circulation and efficient release at the target site is a key consideration in the design of linkers for DM4-based ADCs. Different linker designs, including variations in steric hindrance and the inclusion of elements like PEG for increased solubility, are explored to optimize these properties axispharm.comcenmed.com.

Here is a table summarizing some of the linker types used with maytansinoid payloads like DM4, highlighting the SPDB linker which is structurally related to SPDP and used with DM4 in some ADCs:

| Linker Type | Cleavability Mechanism | Typical Conjugation Site | Notes |

| SPDP/SPDB | Reduction (Disulfide) | Lysine, Cysteine | Disulfide bond cleaved in reductive environment; steric hindrance affects stability. medchemexpress.comaxispharm.comrsc.org |

| MCC (non-cleavable) | N/A (Thioether) | Cysteine | Stable in circulation; payload released upon antibody degradation. researchgate.netrsc.orgbiochempeg.com |

| Sulfo-SPDB | Reduction (Disulfide) | Lysine, Cysteine | Sulfonated version for increased hydrophilicity. guidetopharmacology.orglabsolu.caguidetoimmunopharmacology.org |

Research Findings on Linker Stability and Metabolism:

Studies comparing different linker types used with maytansinoids have shown that cleavable disulfide linkers like SPDB-DM4 produce multiple metabolites upon cleavage within cells, including the free DM4 payload and modified forms researchgate.netnih.gov. Non-cleavable linkers, such as MCC-DM1, typically release the drug still attached to an amino acid upon antibody degradation researchgate.netnih.gov. The rate of ADC clearance in mice has been shown to be dependent on the degree of steric hindrance of the disulfide linker, with less hindered linkers exhibiting higher clearance nih.govnih.gov.

Molecular Mechanism of Action of Dm4 Spdp and Its Released Payload

Intracellular Trafficking and Processing of DM4-SPDP Conjugates

For this compound conjugates, typically as part of an ADC, to exert their effect, they must first reach the intracellular environment of the target cell.

Receptor-Mediated Endocytosis and Lysosomal Internalization

Antibody-drug conjugates utilizing this compound are designed to bind to specific antigens highly expressed on the surface of target cells. guidetopharmacology.orgmedchemexpress.com Following this binding event, the ADC-antigen complex is internalized into the cell, primarily through receptor-mediated endocytosis. medchemexpress.comguidetopharmacology.org This process leads to the formation of endosomes containing the internalized ADC. These endosomes then mature and fuse with lysosomes, organelles known for their acidic environment and abundance of enzymes. medchemexpress.com

Cleavage of the Disulfide Linker and Payload Release

Upon internalization and delivery to the lysosomal compartment, the disulfide linker connecting the antibody and the DM4 payload is cleaved, leading to the release of the active cytotoxic drug. medchemexpress.commybiosource.comguidetopharmacology.orgguidetopharmacology.orgcenmed.comcreative-biolabs.comnih.govnih.gov This cleavage is a crucial step for the conjugate to become active, as the intact conjugate is generally designed to be inactive or significantly less active than the free payload.

Thiol-Disulfide Exchange Reactions in Reductive Environments

The disulfide bond within the SPDP linker is susceptible to cleavage via thiol-disulfide exchange reactions. mybiosource.comnih.govcenmed.commdpi.comsci-hub.sedatapdf.com The intracellular environment, particularly within lysosomes and the cytoplasm, is significantly more reductive than the extracellular environment due to higher concentrations of reducing agents such as glutathione (B108866). These intracellular thiols can react with the disulfide bond of the linker, facilitating its reduction and subsequent cleavage, thereby releasing the free DM4 payload. thermofisher.com This reduction-sensitive release mechanism contributes to the selective toxicity of ADCs towards target cells, as the linker remains largely stable in the oxidative extracellular environment.

Considerations of pH-Dependent Cleavage

While the primary mechanism for disulfide linker cleavage is reduction, the acidic environment of the lysosome may also play a role or influence the efficiency of the cleavage process.

Biological Activity of the Released DM4 Payload

Once released into the cytoplasm, the free DM4 payload exerts its cytotoxic effects. chemicalbook.com

Tubulin Binding and Microtubule Depolymerization

DM4 is a potent antimitotic agent that targets tubulin. chemicalbook.commedchemexpress.com It binds to tubulin at or near the vinblastine-binding site, which is distinct from the binding sites of other microtubule-targeting agents like taxanes. proteogenix.sciencecreative-biolabs.com By binding to tubulin, DM4 inhibits tubulin polymerization and disrupts the dynamic assembly and disassembly of microtubules. medchemexpress.comproteogenix.science This interference with microtubule dynamics leads to microtubule depolymerization and the disruption of essential cellular processes that rely on a functional microtubule network, such as intracellular transport and cell division. medchemexpress.com The potent suppression of microtubule dynamics by DM4 results in mitotic block, arresting the cell cycle in the G2/M phase, and ultimately leading to apoptotic cell death in target cells. chemicalbook.commedchemexpress.comproteogenix.science

Interactive Data Table Example (based on search results):

However, we can illustrate the concept of tubulin binding and its effect based on the information found:

| Compound | Target Binding Site | Effect on Microtubules | Consequence |

| DM4 (Released) | Tubulin (Maytansine/Vinblastine site) proteogenix.sciencecreative-biolabs.com | Inhibits polymerization, disrupts dynamics, induces depolymerization medchemexpress.comproteogenix.science | Mitotic arrest, Apoptosis chemicalbook.commedchemexpress.comproteogenix.science |

Disruption of Mitotic Spindle Formation

DM4, as a maytansinoid, is a microtubule-targeting agent that inhibits the assembly of microtubules by binding to tubulin medchemexpress.combiointron.jpcreative-biolabs.com. This interaction occurs at or near the vinblastine-binding site on tubulin creative-biolabs.com. By inhibiting tubulin polymerization and microtubule assembly, DM4 interferes with the formation of the mitotic spindle, a critical structure required for the proper segregation of chromosomes during cell division patsnap.comtumortreatingfieldstherapy.comgoogle.com. The disruption of the mitotic spindle prevents cancer cells from undergoing successful mitosis patsnap.com.

Research has shown that maytansinoids, including DM4 and its metabolites, strongly suppress microtubule dynamic instability, which is crucial for spindle formation and function creative-biolabs.comnih.govnih.gov. Studies comparing the ability of maytansine (B1676224), S-methyl DM1, and S-methyl DM4 to inhibit microtubule polymerization have shown that these compounds can inhibit microtubule assembly nih.gov. For instance, S-methyl DM4 inhibited microtubule assembly with an IC50 of 1.7 ± 0.4 μmol/L in one study, although it also induced extensive tubulin aggregate formation at higher concentrations nih.gov.

Induction of Cell Cycle Arrest at G2/M Phase

The disruption of mitotic spindle formation by DM4 leads to a block in the cell cycle progression creative-biolabs.comdrugbank.combccancer.bc.caassaygenie.com. Specifically, cells treated with DM4 are arrested in the G2/M phase bccancer.bc.caassaygenie.com. This is the phase of the cell cycle where the cell prepares for and undergoes mitosis. By preventing the proper formation and function of the mitotic spindle, DM4 activates cell cycle checkpoints that halt the cell's progression through mitosis bccancer.bc.caassaygenie.com.

Studies have demonstrated that DM4 and related maytansinoids induce cell cycle arrest in the G2/M phase creative-biolabs.combccancer.bc.caassaygenie.com. This arrest is a direct consequence of the inability of the cell to properly assemble the mitotic spindle and segregate chromosomes, signaling the cell cycle machinery to stop bccancer.bc.caassaygenie.com.

Activation of Apoptotic Pathways

Prolonged cell cycle arrest at the G2/M phase due to microtubule disruption ultimately triggers programmed cell death, known as apoptosis creative-biolabs.comdrugbank.combccancer.bc.caassaygenie.com. The sustained block in mitosis activates apoptotic pathways within the cancer cell drugbank.combccancer.bc.caassaygenie.com.

DM4's ability to induce mitotic block leads to subsequent apoptotic cell death medchemexpress.comcreative-biolabs.comassaygenie.com. This activation of apoptotic pathways is a key mechanism by which the DM4 payload exerts its cytotoxic effect on cancer cells drugbank.combccancer.bc.caassaygenie.com.

Bystander Effect of Permeable DM4 Metabolites

A significant aspect of ADCs utilizing cleavable linkers like SPDP is the potential for a "bystander effect" wuxiapptec.comdrugbank.comfrontiersin.orgsterlingpharmasolutions.comnih.govbiochempeg.commdpi.com. Upon release within the target cell, the DM4 payload, or its active metabolites, can be permeable to the cell membrane wuxiapptec.comdrugbank.comfrontiersin.orgsterlingpharmasolutions.comnih.govbiochempeg.commdpi.com. This permeability allows the cytotoxic agent to diffuse out of the antigen-expressing target cell and enter neighboring cells that may have low or no expression of the target antigen wuxiapptec.comdrugbank.comfrontiersin.orgsterlingpharmasolutions.comnih.govbiochempeg.commdpi.com.

The bystander effect is particularly important in treating heterogeneous tumors, where not all cancer cells express the target antigen at sufficiently high levels for direct targeting by the ADC frontiersin.orgnih.govmdpi.com. The permeable nature of DM4 metabolites allows for the killing of these adjacent, antigen-negative cells, contributing to a more complete antitumor response drugbank.comfrontiersin.orgsterlingpharmasolutions.comnih.govbiochempeg.commdpi.com. The cleavable disulfide linker in this compound facilitates the release of a thiol-containing DM4 variant which can be S-methylated to form a cell-permeable metabolite, contributing to this bystander killing effect sterlingpharmasolutions.com.

Analytical and Biophysical Characterization of Dm4 Spdp Conjugates

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods play a vital role in confirming the structure of the DM4-SPDP conjugate and quantifying its components within a larger molecule like an antibody-drug conjugate.

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry is a powerful tool for the characterization of this compound conjugates, providing information on molecular weight, confirming successful conjugation, and assessing purity. mdpi.comnih.govlcms.czgoogle.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with electrospray ionization (ESI) coupled to high-resolution mass analyzers like time-of-flight (TOF) or triple quadrupole detectors, are employed. nih.gov These methods offer high mass accuracy and resolution, enabling detailed analysis of the conjugate and its potential variants. nih.gov

For antibody-drug conjugates utilizing this compound or similar linkers (like SPDB), MS analysis can determine the distribution of drug molecules conjugated to the antibody, often referred to as the drug-to-antibody ratio (DAR). mdpi.comnih.gov SEC-MS, which couples size exclusion chromatography with mass spectrometry, is particularly useful for analyzing intact ADCs. lcms.cznih.govgoogle.com This hyphenated technique allows for the separation of different conjugated species based on size before mass analysis, helping to remove buffer components and improve spectral quality. nih.gov The deconvoluted mass spectra obtained from SEC/ESI-MS can show distinct peaks corresponding to antibody species with varying numbers of conjugated drug molecules, allowing for the determination of DAR distribution. nih.gov While integration of these peaks can estimate average DAR, it is important to consider potential variations in ionization efficiency and recovery among different species. nih.gov Furthermore, peptide mapping with LC/MS/MS can be used to identify specific sites of conjugation on the antibody and characterize drug-conjugated peptides based on their fragmentation patterns. nih.gov

UV-Visible Spectroscopy for Concentration Determination

UV-Visible (UV-Vis) spectroscopy is a straightforward and widely used method for determining the concentration of this compound conjugates, particularly when conjugated to a biomolecule like an antibody. researchgate.net This technique relies on the characteristic absorbance of the molecules in the UV-Vis range. Both the antibody and the DM4 payload have distinct absorbance profiles. researchgate.netgoogle.com By measuring the absorbance of the conjugate solution at specific wavelengths corresponding to the maximum absorbance of the antibody and the DM4 payload, and using their respective extinction coefficients, the concentration of the conjugate and the average drug-to-antibody ratio (DAR) can be determined spectrophotometrically. researchgate.netgoogle.com

The extinction coefficients for DM4 at specific wavelengths have been reported. For instance, the extinction coefficient for DM4 at 280 nm is approximately 5,700 M⁻¹cm⁻¹, and at 252 nm, it is approximately 26,790 M⁻¹cm⁻¹. google.com These values are critical for accurately calculating the concentration of conjugated DM4 based on UV-Vis absorbance measurements. google.com UV-Vis spectra are typically recorded in the range of 240-320 nm for this purpose. researchgate.net

Table 1: Reported Extinction Coefficients for DM4

| Wavelength (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Source |

| 280 | 5,700 | google.com |

| 252 | 26,790 | google.com |

Chromatographic Methods for Purity and Heterogeneity Analysis

Chromatographic techniques are essential for assessing the purity of this compound conjugates and analyzing their heterogeneity, which can arise from variations in drug loading and conjugation sites.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique used to assess the purity of this compound conjugates and identify related substances, including unconjugated drug or linker-payload species. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is commonly employed to separate and quantify the unconjugated drug payload. medchemexpress.com For antibody-drug conjugates, HPLC analysis can determine the amount of free drug that is not covalently linked to the antibody. google.com Studies have shown that the amount of free drug in purified antibody-drug conjugates prepared with DM4 and SPDB linkers can be very low, for example, approximately 2% of the total linked drug in one reported case. google.com While UV-Vis detection is often coupled with HPLC, LC-MS offers the advantage of providing both separation and structural information through mass analysis, which is beneficial for identifying and characterizing impurities and related substances. mdpi.com

Size Exclusion Chromatography (SEC) for Aggregate and Monomer Content

Size Exclusion Chromatography (SEC) is a crucial technique for analyzing the size distribution of this compound conjugates, particularly when they are part of larger bioconjugates like ADCs. SEC separates molecules based on their hydrodynamic volume, allowing for the determination of the monomer content and the detection of aggregates or fragments. lcms.czgoogle.commedchemexpress.comguidetoimmunopharmacology.org Aggregation of antibody-drug conjugates can impact their efficacy and potentially lead to undesirable immunogenic responses. researchgate.net

SEC is widely used to assess the purity and aggregation profile of ADCs, ensuring that the majority of the product exists as the desired monomeric conjugate. lcms.czgoogle.commedchemexpress.com Coupling SEC with mass spectrometry (SEC-MS) provides even more detailed information by allowing for the mass analysis of the separated species, confirming their identity and drug loading. lcms.cznih.govgoogle.com Studies characterizing antibody-drug conjugates prepared with DM4 have shown that the antibody component remains largely monomeric following conjugation, with reported monomer content exceeding 94% or even 98%. google.com This indicates that the conjugation process using linkers like SPDP or SPDB does not significantly induce aggregation of the antibody.

Reversed-Phase Chromatography for Hydrophobicity Profiling

Reversed-phase liquid chromatography (RPLC) is a widely used technique for characterizing antibody-drug conjugates, including those incorporating this compound, based on their hydrophobic nature. creative-proteomics.com This method separates components based on their interaction with a hydrophobic stationary phase. creative-proteomics.comelementlabsolutions.com RPLC offers high resolution and can be coupled with other techniques like mass spectrometry (MS) for comprehensive analysis. creative-proteomics.com

For ADCs, RPLC can be employed to determine the distribution of drug-to-antibody ratio (DAR) by separating the denatured subunits of the reduced ADC. nih.gov However, this approach may result in the loss of information regarding the drug load distribution on the intact conjugate. nih.gov Native RPLC (nRPLC) has been explored as an MS-compatible alternative to hydrophobic interaction chromatography (HIC) for analyzing intact ADCs. nih.gov nRPLC utilizes mobile phases compatible with MS, such as ammonium (B1175870) acetate, and employs a gradient of water/isopropanol for elution. nih.gov The effectiveness of nRPLC for ADC analysis is influenced by the hydrophobicity of the stationary phase. nih.govbiaseparations.com Studies have shown that less hydrophobic bonded phases, such as poly(methyl methacrylate), can effectively resolve intact ADC constituents with varying DARs under MS-compatible conditions. nih.gov

RPLC is valuable for assessing the chemical and structural integrity of antibody drugs and can be used for primary structural characterization, isolation and characterization of impurities/degradation products, and peptide mapping experiments to evaluate post-translational modifications. creative-proteomics.com For ADC analysis, RPLC can provide insights into isomeric distribution and conjugate heterogeneity. creative-proteomics.com

Advanced Biophysical Techniques

Advanced biophysical techniques provide complementary information on the structural integrity, conformation, and physical state of this compound conjugates.

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the molecular structures of biomacromolecules, including proteins and antibodies, particularly their secondary and tertiary structures. subr.educreative-proteomics.com CD arises from the differential absorption of left- and right-circularly polarized light by chiral molecules. creative-proteomics.com This technique can distinguish between different secondary structures, such as alpha-helices, beta-sheets, and random coils. subr.edunih.gov

CD spectroscopy can provide rapid structural information on proteins without requiring high-resolution structural determination. creative-proteomics.com Analysis of CD spectra allows for the deduction of conformational changes and the relative proportions of chiral molecules. creative-proteomics.com Methods exist to analyze CD spectra to determine the fraction of various secondary structures in a protein. nih.govnih.gov While the search results discuss CD for protein secondary structure analysis in general, specific data on this compound conjugates were not found. However, given that this compound conjugates involve antibodies (which are proteins), CD would be a relevant technique to assess the impact of conjugation on the antibody's secondary structure.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size and size distribution of molecules and particles in solution, typically in the submicron range. sygnaturediscovery.commalvernpanalytical.comunchainedlabs.com DLS assesses aggregation behavior by measuring the correlation between the intensity fluctuations of scattered light over time. sygnaturediscovery.com The rate of these fluctuations is related to the diffusion coefficient of the particles, which can then be used to calculate their hydrodynamic radius. sygnaturediscovery.comchromatographyonline.com

DLS is a valuable tool for characterizing the presence and degree of aggregation, as well as assessing the thermal and colloidal stability of biotherapeutics, including ADCs. sygnaturediscovery.comchromatographyonline.com Aggregation is indicated by shifts in the size distribution towards larger species. sygnaturediscovery.com High-throughput DLS can be particularly useful for efficiently evaluating the stability and aggregation propensity of ADCs. chromatographyonline.com DLS can also provide insights into unfolding. chromatographyonline.com While general applications of DLS for characterizing ADCs and protein aggregation are described, specific data from DLS analysis of this compound conjugates were not found in the search results. However, DLS is a standard technique for assessing the size and aggregation state of protein conjugates. nih.gov

Electrophoretic methods are widely used for the analysis of isoforms and charge variants of ADCs. researchgate.netnih.gov These techniques separate molecules based on their charge characteristics. thermofisher.com Capillary electrophoresis (CE) based techniques, such as capillary gel electrophoresis (CE-SDS), imaged capillary isoelectric focusing (icIEF), and capillary zone electrophoresis (CZE), are commonly employed for this purpose. researchgate.netnih.gov

icIEF, in particular, has been utilized for monitoring the charge heterogeneity of monoclonal antibodies (mAbs) and ADCs due to its high resolution, speed, and quantitative capabilities. medipol.edu.tr The charge profile of ADCs can be influenced by the conjugated drug-linker, especially if the linker adds a charge to the conjugate. researchgate.netmedipol.edu.tr Studies on mAb-DM4 conjugates have shown that the conjugation of DM4 molecules can lead to a shift in isoelectric point (pI) values towards more acidic ranges, suggesting an increase in acidic variants. medipol.edu.tr This can occur, for example, when the drug-linker attaches to amino groups of lysine (B10760008) residues. medipol.edu.tr The number and nature of charge variants can differ depending on the conjugation method and the type of linker used (e.g., cleavable vs. non-cleavable). medipol.edu.tr Electrophoretic methods, often coupled with mass spectrometry, are powerful tools for separating and identifying the charge heterogeneity of biotherapeutics. nih.gov

| Technique | Property Assessed | Key Findings (General for ADCs, specific for DM4-related if available) | Relevant Citations |

| Reversed-Phase Chromatography (RPLC/nRPLC) | Hydrophobicity, DAR distribution | Separates based on hydrophobicity; used for DAR analysis of subunits; nRPLC can analyze intact conjugates; influenced by stationary phase hydrophobicity. creative-proteomics.comnih.govbiaseparations.com | creative-proteomics.comnih.govbiaseparations.com |

| Circular Dichroism (CD) | Secondary Structure | Assesses protein secondary and tertiary structure; distinguishes alpha-helix, beta-sheet, etc.; used for conformational analysis. subr.educreative-proteomics.comnih.govnih.gov | subr.educreative-proteomics.comnih.govnih.gov |

| Dynamic Light Scattering (DLS) | Particle Size, Aggregation | Measures size and size distribution; assesses aggregation state and stability; relates diffusion to hydrodynamic radius. sygnaturediscovery.commalvernpanalytical.comunchainedlabs.comchromatographyonline.comnih.gov | sygnaturediscovery.commalvernpanalytical.comunchainedlabs.comchromatographyonline.comnih.gov |

| Electrophoretic Methods (CE, icIEF, etc.) | Charge Variants, Isoforms | Separates based on charge; identifies charge heterogeneity and isoforms; conjugation can shift pI values (e.g., acidic shift with DM4 conjugation). researchgate.netnih.govmedipol.edu.trnih.gov | researchgate.netnih.govthermofisher.commedipol.edu.trnih.gov |

Pre Clinical Biological Evaluation of Dm4 Spdp Containing Antibody Drug Conjugates

In Vitro Cellular Efficacy Studies

Preclinical in vitro studies are crucial for evaluating the cellular activity of DM4-SPDP containing ADCs, assessing their ability to selectively target and kill cancer cells, their impact on cell cycle progression, induction of apoptosis, and mechanisms of drug resistance.

Cytotoxicity Assays in Target-Expressing Cell Lines

ADCs incorporating DM4 or related maytansinoids via disulfide linkers have demonstrated potent cytotoxicity in a variety of cancer cell lines expressing the target antigen. For instance, an anti-Jagged ADC utilizing the linker-toxin combination SPDB-DM4 exhibited potent in vitro cytotoxicity across several cell lines. cytomx.com Similarly, an anti-CD166 antibody conjugated to SPDB-DM4 showed potent cytotoxicity in vitro across a large panel of human cancer cell lines. cytomx.com

Studies on specific ADCs, such as Dara-DM4 (an anti-CD38 ADC), have provided quantitative data on their cytotoxic effects. Dara-DM4 demonstrated potent cytotoxicity in MM1S multiple myeloma cells, which overexpress CD38, with an IC50 value of 0.88 μg/mL after 72 hours of treatment. nih.gov This highlights the ability of this compound based ADCs to effectively kill target-expressing cancer cells in a laboratory setting.

Table 1: In Vitro Cytotoxicity of Representative this compound (or related) ADCs

| ADC Construct | Target Antigen | Cell Line | IC50 (after 72h) | Reference |

| Dara-DM4 | CD38 | MM1S | 0.88 μg/mL | nih.gov |

| Anti-Jagged SPDB-DM4 | Jagged | Various | Potent | cytomx.com |

| Anti-CD166 SPDB-DM4 | CD166 | Various | Potent | cytomx.com |

Note: "Potent" indicates strong cytotoxic activity reported qualitatively in the source.

Assessment of Cell Cycle Progression and Apoptosis Induction

The cytotoxic mechanism of DM4 is primarily mediated through its interaction with tubulin, which is essential for microtubule formation and function during cell division. As a microtubule-targeted payload, DM4 inhibits microtubule assembly, induces microtubule disassembly, and disrupts mitotic spindle formation. biochempeg.comnih.gov This disruption leads to cell cycle arrest, predominantly in the G2/M phase, preventing cancer cells from proliferating. mdpi.comresearchgate.net Following cell cycle arrest, the activation of apoptotic pathways is triggered, resulting in programmed cell death of the targeted cancer cells. biochempeg.commdpi.com The release of DM4 from the ADC within the lysosomal compartment of the target cell is critical for initiating these intracellular events. nih.gov

Evaluation of Drug Resistance Mechanisms (e.g., P-gp activity)

Multidrug resistance (MDR) is a significant challenge in cancer therapy, often mediated by efflux transporters like P-glycoprotein (P-gp). Studies have investigated the role of P-gp activity in resistance to DM4 cytotoxicity. P-gp activity has been identified as a critical factor contributing to resistance against DM4 cytotoxicity in certain leukemia cell lines. invivochem.cntargetmol.comglpbio.commedchemexpress.commedchemexpress.commdpi.com This suggests that overexpression or high activity of P-gp in cancer cells can reduce the intracellular concentration of DM4, thereby diminishing its cytotoxic effect.

However, the impact of P-gp on the efficacy of this compound containing ADCs can be complex and may vary depending on the specific ADC construct and cancer type. One study indicated that P-gp activity was a critical resistance factor against DM4 cytotoxicity in leukemia cell lines but was not a major mechanism of chemoresistance in cells derived from acute myeloid leukemia patients. invivochem.cntargetmol.comglpbio.commedchemexpress.commedchemexpress.com Furthermore, the properties of the released payload and its metabolites can influence the ability to overcome resistance mechanisms or induce bystander effects. Lipophilic metabolites, such as DM4 and S-methyl-DM4, generated from disulfide-linked conjugates like those utilizing SPDP or SPDB, have been shown to be highly cytotoxic and capable of permeating cell membranes, potentially contributing to the killing of neighboring cells (bystander effect) and overcoming certain resistance mechanisms. nih.govbiomolther.orgresearchgate.net

In Vivo Efficacy in Animal Models

Preclinical in vivo studies using animal models, particularly xenograft and orthotopic tumor models, are essential for evaluating the anti-tumor efficacy of this compound containing ADCs in a more complex biological setting.

Xenograft and Orthotopic Tumor Model Studies

A variety of xenograft models, where human cancer cells or tissues are implanted into immunocompromised mice, have been utilized to assess the in vivo efficacy of ADCs containing DM4 or SPDB-DM4. These models include subcutaneous and orthotopic implantations. Studies have been conducted in xenograft models derived from various cancer types, including multiple myeloma (MM1S xenografts) nih.gov, HER2-expressing breast cancer acs.org, CanAg-positive tumors nih.gov, and colorectal cancer nih.gov. An anti-Jagged ADC with SPDB-DM4 demonstrated anti-tumor activity in HCC1806 subcutaneous tumor xenograft models in SCID mice. cytomx.com Studies have also explored efficacy in cetuximab-resistant mouse xenograft models. cytomx.com These models allow for the evaluation of ADC targeting, distribution, and anti-tumor activity within a living system.

Assessment of Tumor Growth Inhibition and Regression

In vivo studies consistently demonstrate that this compound (or related SPDB-DM4) containing ADCs can lead to significant inhibition of tumor growth and, in some cases, tumor regression in sensitive xenograft models. In the HCC1806 xenograft model, treatment with an anti-Jagged SPDB-DM4 ADC resulted in tumor regressions by day 9 of the study, with significantly reduced mean tumor volumes compared to control groups by day 30. cytomx.com Dara-DM4 treatment in MM1S xenograft models showed stronger cytotoxicity and inhibited tumor growth compared to the unconjugated antibody or free payload. nih.gov EREG ADCs incorporating a duocarmycin payload (a different warhead but demonstrating the principle of ADC efficacy in models) showed significant tumor growth inhibition or regression in colorectal cancer cell line and patient-derived xenograft models, indicating the potential for targeted delivery to achieve such outcomes. nih.gov While specific quantitative data for this compound in all models is not uniformly available across sources, the reported outcomes highlight the potential therapeutic benefit of delivering the potent DM4 payload via a targeting antibody in preclinical tumor models.

Table 2: In Vivo Efficacy Observations in Representative Xenograft Models

| ADC Construct | Target Antigen | Xenograft Model | Observed Efficacy | Reference |

| Anti-Jagged SPDB-DM4 | Jagged | HCC1806 subcutaneous | Tumor regressions, reduced tumor volume | cytomx.com |

| Dara-DM4 | CD38 | MM1S xenografts | Inhibited tumor growth | nih.gov |

| ADC (payload not DM4) | EREG | Colorectal cancer models | Tumor growth inhibition or regression | nih.gov |

Note: The last entry is included to illustrate the type of in vivo efficacy observed with targeted ADCs in similar preclinical models, although the payload is not DM4.

Pharmacokinetic and Biodistribution Studies in Animal Species

Pharmacokinetic and biodistribution studies in animal models are essential for assessing the in vivo behavior of this compound containing ADCs. These studies typically involve administering the ADC to mice or rats and measuring the concentrations of the intact ADC, released payload (DM4), and potential metabolites (such as S-methyl-DM4) in plasma and various tissues over time cenmed.commybiosource.cominvivochem.cnguidetoimmunopharmacology.orgfluoroprobe.comcenmed.com. Radiolabeling techniques, using isotopes like 125I for the antibody or 3H for the payload, are often employed to facilitate the tracking and quantification of the different components nih.govinvivochem.cn.

Research findings indicate that the pharmacokinetic and biodistribution profiles of DM4-containing ADCs are significantly influenced by factors such as the Drug-to-Antibody Ratio (DAR) and the characteristics of the linker uni.lunih.govmybiosource.comfluoroprobe.comgoogleapis.com.

Studies investigating the impact of DAR have shown that ADCs with higher average drug loads, such as those with a DAR of approximately 9-10, exhibit faster clearance rates compared to conjugates with lower DARs, typically ranging from 2 to 6 uni.lunih.govfluoroprobe.com. This rapid clearance observed at high DAR can lead to decreased systemic exposure of the ADC fluoroprobe.com.

The biodistribution patterns are also affected by DAR. Higher DAR conjugates (around 9-10) have demonstrated rapid accumulation in the liver in mice, with maximum localization observed within the first few hours post-injection. This contrasts with lower DAR conjugates (2-6), which show significantly lower liver uptake uni.lunih.gov. For ADCs with lower DAR, the tissue distribution characteristics tend to be similar to those of the unconjugated antibody nih.govgoogleapis.com.

The stability and type of linker also play a role in the PK profile. For maytansinoid ADCs utilizing disulfide linkers, the degree of steric hindrance around the disulfide bond can influence the clearance rate. More sterically hindered disulfide linkers, such as SSNPP-DM4, have been shown to result in slower clearance compared to less hindered linkers like SPDP-DM1 in mouse studies googleapis.com. The non-reducible MCC linker has shown similar pharmacokinetic behavior to the more hindered disulfide linkers like SSNPP-DM4.

Biodistribution studies in rats for some maytansinoid ADCs have indicated non-specific distribution to highly perfused organs without significant accumulation in any particular organ googleapis.com. The release of free DM4 and its S-methylated metabolite, S-methyl-DM4, has been detected in plasma following administration of DM4-containing ADCs cenmed.com.

The following table summarizes key observations from pharmacokinetic and biodistribution studies of DM4-containing ADCs in animal models:

| Characteristic | Lower DAR ADCs (e.g., ~2-6) | Higher DAR ADCs (e.g., ~9-10) | Impact of Linker Type (Disulfide) |

| Plasma Clearance | Comparable clearance rates uni.lunih.gov. | Rapid clearance observed uni.lunih.govfluoroprobe.com. | More hindered linkers (e.g., SSNPP-DM4) show slower clearance. Less hindered linkers (e.g., SPDP-DM1) show higher clearance. |

| Tissue Distribution | Similar to unconjugated antibody nih.govgoogleapis.com. | Rapid accumulation in the liver uni.lunih.gov. | Can influence overall ADC distribution patterns googleapis.com. |

| Liver Accumulation | Lower uptake (e.g., 7-10 %ID/g) uni.lu. | Higher uptake (e.g., 24-28 %ID/g) uni.lu. | Not directly specified as a primary impact of linker hindrance, but related to overall ADC clearance. |

| Animal Models Used | Mice, Rats mybiosource.cominvivochem.cnguidetoimmunopharmacology.orgfluoroprobe.com. | Mice uni.lunih.govfluoroprobe.com. | Mice, Rats googleapis.com. |

| Analyte Measurement | Intact ADC, total antibody, released payload, metabolites cenmed.commybiosource.cominvivochem.cncenmed.com. | Intact ADC, total antibody, released payload, metabolites cenmed.commybiosource.cominvivochem.cncenmed.com. | Intact ADC, total antibody, released payload, metabolites cenmed.commybiosource.cominvivochem.cncenmed.com. |

These pre-clinical studies in animal models provide valuable insights into the factors influencing the systemic exposure and tissue distribution of this compound containing ADCs, guiding the design and selection of promising ADC candidates for further development.

Structure Activity Relationship Sar Studies of Dm4 Spdp Derivatives

Influence of Linker Modifications on Stability and Payload Release Kinetics

Disulfide linkers like SPDP are designed to be cleaved in the reductive environment of tumor cells, where glutathione (B108866) concentrations are significantly higher than in the bloodstream mdpi.com. However, premature cleavage in circulation can lead to off-target toxicity rsc.org. Studies have shown that incorporating steric hindrance near the disulfide bond can improve the in vivo stability of the conjugate mdpi.comrsc.org. For instance, a modified linker, SPDB-DM4, which includes additional steric bulk around the disulfide, demonstrated improved in vivo stability and enhanced efficacy compared to less hindered linkers like SPP-DM1 in mouse xenograft models rsc.org.

The rate of payload release is also influenced by the linker design and the subsequent immolation steps that occur after linker cleavage nih.gov. While the apparent stability in circulation might be similar for ADCs with different linker types (e.g., disulfide vs. maleimide (B117702) peptide linkers), the actual cleavage and release kinetics can differ nih.gov.

Impact of DM4 Derivatization on Potency and Cellular Uptake

DM4 is a highly potent cytotoxic agent, and its effectiveness as an ADC payload is also influenced by its structural characteristics and how it is linked to the antibody researchgate.netbiosynth.com. DM4 is considered by some to be more potent than DM1, another maytansinoid derivative, potentially due to structural differences researchgate.netresearchgate.net. DM4 possesses an additional dimethyl group near the terminal cysteine compared to DM1, which may slightly increase its hydrophobicity and facilitate cellular penetration, potentially enhancing its cytotoxic effect and bystander killing upon delivery via an antibody researchgate.net.

The derivatization of DM4 involves introducing a functional group, typically a thiol, to allow conjugation to the linker and subsequently the antibody acs.org. The site of this modification on the maytansinoid structure is crucial to maintain its cytotoxic potency nih.govacs.org. SAR studies on maytansine (B1676224) derivatives have indicated that the aminoacyl side chain at the C3 position is tolerant to modifications for linker attachment while preserving biological activity nih.govacs.org.

Cellular uptake of the ADC, and thus the delivered DM4, is primarily mediated by the antibody binding to a specific antigen on the cell surface, followed by internalization nih.govmdpi.comgoogleapis.com. The intrinsic properties of the DM4 molecule, such as its hydrophobicity, can potentially influence its ability to penetrate cells, including neighboring cells, contributing to a bystander effect rsc.orgresearchgate.net. However, the primary mechanism of targeted delivery relies on antibody-mediated internalization nih.govmdpi.comgoogleapis.com.

Optimization of Conjugation Sites for Enhanced Efficacy

The site on the antibody where the DM4-SPDP linker is attached significantly impacts the resulting ADC's stability, pharmacokinetics, and ultimately, its efficacy researchgate.netnih.gov. Early conjugation methods often targeted lysine (B10760008) residues or interchain cysteine residues, leading to heterogeneous mixtures of ADCs with varying drug-to-antibody ratios (DARs) nih.govnih.gov.

Controlling the conjugation site and achieving a defined DAR is desirable for optimizing efficacy and safety nih.govrsc.org. Studies have explored conjugating payloads to engineered cysteine residues at specific sites on the antibody, such as in the light chain, heavy chain Fab region, or heavy chain Fc region rsc.org. These site-specific conjugation strategies can influence ADC stability and payload release kinetics researchgate.netnih.govrsc.org. For example, studies with ADCs using different conjugation sites showed variations in in vivo efficacy, even when in vitro potency and internalization were comparable rsc.org. The conjugation site can directly influence payload release kinetics, independent of the antibody itself nih.gov.

Optimizing the conjugation site, in conjunction with linker design, is crucial for balancing ADC stability in circulation and efficient payload release within the tumor microenvironment, thereby improving the therapeutic index researchgate.netnih.gov.

Q & A

How can I design a robust experimental protocol for studying DM4-Spdp’s biochemical interactions?

Methodological Answer:

Begin by defining the hypothesis (e.g., this compound’s binding affinity to microtubules) and selecting appropriate assays (e.g., fluorescence polarization, SPR). Include controls for non-specific binding and use triplicate measurements to ensure reproducibility. Optimize parameters like pH, temperature, and buffer composition based on preliminary trials. Validate results using orthogonal methods (e.g., cryo-EM for structural confirmation) . Statistical rigor should align with guidelines for pharmacological studies, such as calculating IC₅₀ values with nonlinear regression models .

How should conflicting data on this compound’s cytotoxicity across cell lines be resolved?

Advanced Analysis:

Contradictions may arise from variability in cell permeability, efflux pump expression, or metabolic activity. Conduct sensitivity analyses by:

- Profiling ATPase activity (e.g., ABC transporter involvement) .

- Comparing intracellular drug concentrations via LC-MS/MS .

- Applying meta-analysis frameworks to aggregate datasets, adjusting for confounding variables like cell doubling time .

What strategies ensure comprehensive literature reviews for this compound-related mechanisms?

Basic Approach:

Use Boolean search terms (e.g., “this compound AND microtubule dynamics NOT review”) in PubMed, Scopus, and specialized databases like ChEMBL. Employ citation-chaining tools (e.g., Connected Papers) to map seminal studies. Critically evaluate sources for methodological rigor, prioritizing peer-reviewed journals with impact factors >3.0 .

How can cross-disciplinary approaches enhance this compound’s therapeutic potential?

Advanced Integration:

Combine computational modeling (e.g., molecular docking for binding site prediction) with wet-lab validation. For example:

- Use Rosetta or AutoDock to simulate this compound-tubulin interactions.

- Validate predictions via mutagenesis studies (e.g., alanine scanning of β-tubulin domains) .

- Integrate pharmacokinetic data from animal models to refine dosing regimens .

What ethical considerations apply to this compound studies involving animal models?

Methodological Framework:

Adhere to ARRIVE guidelines for preclinical trials. Document:

- Justification for species selection (e.g., murine vs. zebrafish).

- Humane endpoints (e.g., tumor volume limits).

- Data anonymization and storage protocols per FAIR principles .

How should researchers address reproducibility challenges in this compound synthesis?

Advanced Quality Control:

- Standardize reaction conditions (e.g., inert atmosphere, stoichiometric ratios).

- Characterize intermediates via NMR and HPLC-MS.

- Publish detailed synthetic protocols in repositories like Zenodo to enable replication .

What statistical methods are optimal for analyzing this compound’s dose-response curves?

Basic Guidance:

Use nonlinear regression (e.g., four-parameter logistic model) in GraphPad Prism or R. Report goodness-of-fit metrics (R², residual plots) and confidence intervals. For heterogeneous data, apply mixed-effects models .

How can this compound’s off-target effects be systematically identified?

Advanced Profiling:

- Perform kinome-wide screening (e.g., KINOMEscan).

- Integrate transcriptomic data (RNA-seq) to detect pathway-level perturbations.

- Apply machine learning (e.g., random forests) to predict toxicity .

What data management practices are critical for this compound research?

Basic Compliance:

- Adopt a Data Management Plan (DMP) specifying storage (e.g., institutional repositories), metadata standards (MIAME for genomics), and access protocols.

- Use version-control tools (GitHub, LabArchives) for raw data and scripts .

How to validate this compound’s mechanism of action in resistant cancer models?

Advanced Validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.